(2-Methoxyphenyl)(pyridin-2-yl)methanamine
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Overview
Description
(2-Methoxyphenyl)(pyridin-2-yl)methanamine is an organic compound that features both a methoxyphenyl group and a pyridinyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 2-methoxybenzaldehyde with 2-pyridylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-Methoxyphenyl)(pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can facilitate binding to these targets, influencing biological pathways and exerting various effects. Detailed studies on its mechanism of action are limited, but it is believed to modulate activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)(pyridin-2-yl)methanamine: Similar structure but with the methoxy group in the meta position.
(2-Methoxyphenyl)(pyridin-3-yl)methanamine: Similar structure but with the pyridinyl group in the 3-position.
(2-Methoxyphenyl)(pyridin-4-yl)methanamine: Similar structure but with the pyridinyl group in the 4-position.
Uniqueness
(2-Methoxyphenyl)(pyridin-2-yl)methanamine is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Biological Activity
(2-Methoxyphenyl)(pyridin-2-yl)methanamine, a compound featuring both methoxy and pyridine functionalities, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound consists of a methoxy group attached to a phenyl ring and a pyridine ring, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests revealed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Pseudomonas aeruginosa | 13.40 µM |
These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains .
Anticancer Activity
The compound has also shown promise in cancer research. In a study evaluating various derivatives, this compound was found to inhibit tumor cell proliferation in several cancer types, including breast and lung cancers. The mechanism involves induction of apoptosis through modulation of key signaling pathways.
Case Study:
A recent in vivo study tested the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group, with an observed decrease in cell proliferation markers .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Modulation : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies suggest it has moderate bioavailability, making it suitable for further development as a therapeutic agent. Its stability under physiological conditions enhances its potential for clinical applications .
Properties
IUPAC Name |
(2-methoxyphenyl)-pyridin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-8-3-2-6-10(12)13(14)11-7-4-5-9-15-11/h2-9,13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWYEBFUZYOBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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